1-Ethyl-2-ethynylbenzene

Vue d'ensemble

Description

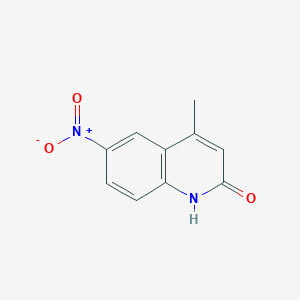

1-Ethyl-2-ethynylbenzene, also known as this compound, is an aromatic hydrocarbon molecule with the chemical formula C6H5C2H3. It is a colorless liquid with a sweet, pungent odor. This compound is used in a variety of applications, including as a solvent, as a fuel additive, and as a chemical intermediate. It is also used in the production of various pharmaceuticals, dyes, and other compounds.

Applications De Recherche Scientifique

Pyrolysis and Radical Formation

1-Ethyl-2-ethynylbenzene, closely related to ethynylbenzene, undergoes pyrolysis forming various radicals and carbenes, contributing to the synthesis of compounds like naphthalene and acenaphthylene. This process involves ethyne addition and cyclization reactions, indicating its potential in thermal conversion studies of hydrocarbons (Guthier et al., 1995) (Hofmann et al., 1995).

Catalytic Cyclization

This compound derivatives are subject to ruthenium-catalyzed cyclization, forming products like 1H-indene and 1-indanone. The process highlights the chemical's reactivity and its utility in catalytic transformations, especially for substrates with electron-rich benzenes (Odedra et al., 2007).

Photooxidation and Photosensitization

In the field of photochemistry, this compound, akin to ethynylbenzene, serves as an efficient photosensitizer. It's particularly effective in microwave-assisted photooxidation of sulfoxides, indicating its potential in photochemical reactions and its superior performance compared to traditional photosensitizers (Matsukawa et al., 2021).

Synthesis and Characterization

The compound is involved in various synthesis processes. For instance, it's used in the decarboxylative coupling of allylic alkynoates with arynes, indicating its versatility in chemical synthesis (Pi et al., 2009). Similarly, it's employed in cyclotrimerization reactions to produce compounds like 1,3,5-Tri(p-chlorophenyl)benzene, showcasing its application in producing complex chemical structures (Li-ming, 2008).

Mécanisme D'action

Target of Action

The primary target of 1-Ethyl-2-ethynylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this interaction include the formation of substituted benzene rings .

Pharmacokinetics

Its metabolism likely involves the electrophilic aromatic substitution pathway .

Result of Action

The molecular effect of this compound’s action is the formation of a substituted benzene ring . This results in a change in the chemical structure of the target molecule . On a cellular level, this could potentially affect the function of biomolecules that contain benzene rings, although the specific effects would depend on the nature of the substitution and the role of the biomolecule in the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other electrophiles in the environment could potentially compete with this compound for reaction with the benzene ring . Additionally, factors such as temperature and pH could affect the rate of the electrophilic aromatic substitution reaction .

Analyse Biochimique

Biochemical Properties

It is known that aromatic compounds like 1-Ethyl-2-ethynylbenzene can undergo electrophilic aromatic substitution reactions . These reactions involve the interaction of the aromatic compound with an electrophile, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile . This could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules in the cell.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of experimental data. It is possible that this compound could influence cell function by interacting with various cellular components and processes. For example, it could potentially affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with proteins and enzymes .

Molecular Mechanism

It is known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic compound . This mechanism could potentially allow this compound to interact with various biomolecules and exert its effects at the molecular level.

Metabolic Pathways

It is known that aromatic compounds can undergo phase I and phase II metabolic reactions . These reactions could potentially involve various enzymes and cofactors, and could also affect metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

1-ethyl-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGGKLZJFFAHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348440 | |

| Record name | 1-ethyl-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-49-3 | |

| Record name | 1-ethyl-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)

![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)